molecular formula C15H21N3O4S B8246623 Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

Cat. No.: B8246623
M. Wt: 339.4 g/mol
InChI Key: PUEDROAYTCSSNR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21N3O4S and a molecular weight of 339.41 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a tert-butyl ester group, and a tosylhydrazono moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with tosylhydrazine . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques like column chromatography.

Chemical Reactions Analysis

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like sodium borohydride and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tosylhydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its tosylhydrazono group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

tert-butyl 3-[(4-methylphenyl)sulfonylhydrazinylidene]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11-5-7-13(8-6-11)23(20,21)17-16-12-9-18(10-12)14(19)22-15(2,3)4/h5-8,17H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEDROAYTCSSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-tosylhydrazono)azetidine-1-carboxylate

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